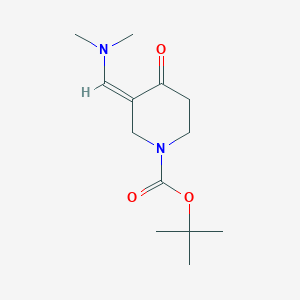

1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine

Übersicht

Beschreibung

1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is a compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related compounds often involves complex processes. For instance, a study by Fernández et al. (1992) on the synthesis of methyl 2,6-diaryl-1-methyl-4-oxopiperidine-3,5-dicarboxylates illustrates the complexity of synthesizing compounds with similar structures to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine (Fernández et al., 1992).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, as demonstrated by Herberich et al. (1994) in their study on 3-Borolenes (Herberich, Spaniol, & Steffan, 1994).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are complex and vary based on the substituents and conditions. For example, Wang et al. (2008) discussed the preparation of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, highlighting the intricate reaction processes involved (Wang, Liu, Cao, & Wang, 2008).

Wissenschaftliche Forschungsanwendungen

T-Butyloxycarbonylation of Amines

One of the primary applications of compounds related to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine is in the t-butyloxycarbonylation (Boc protection) of amines. Boc protection is a fundamental step in peptide synthesis, where the amine group is protected to prevent unwanted reactions. A water-soluble agent, 4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, demonstrates this application by reacting with amino-acid sodium salts in aqueous solutions to yield BOC-amino acids in good yields. This method is significant for peptide synthesis, allowing for selective reactions in peptide chains (Guibe-jampel & Wakselman, 1971).

Synthesis of Constrained Peptides

Constrained peptides are peptides with their structure locked in a specific conformation, which can enhance their stability and bioactivity. 2-Oxopiperazine derivatives have been designed as mimetics of γ-turn conformationally constrained tripeptides. The synthetic pathway involves reductive amination of cyanomethyleneamino pseudopeptides, followed by regiospecific lactamization. This methodology has been applied to synthesize analogues of tetrapeptides, demonstrating the versatility of oxopiperazine derivatives in synthesizing constrained peptides (Herrero et al., 2002).

Nucleophilic Addition Reactions

The reactivity of compounds similar to 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine in nucleophilic addition reactions has been studied. For example, the nucleophilic addition of secondary amines to 3,5-dimethylene-2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl has been quantitatively analyzed. The kinetics of these reactions provide insights into the mechanisms and can guide the synthesis of novel compounds (Malievskii et al., 1988).

Stereoselective Synthesis

The stereoselective synthesis of piperidine derivatives, including those fused with oxygen heterocycles, showcases the application of 1-Boc-3-((Dimethylamino)methylene)-4-oxopiperidine derivatives in creating molecules with defined stereochemistry. This process involves the formation of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, followed by treatment with BuLi and further reactions to yield N-Boc piperidine derivatives fused with oxygen heterocycles. Such stereoselective syntheses are crucial in medicinal chemistry for creating compounds with desired biological activities (Moskalenko & Boev, 2014).

Eigenschaften

IUPAC Name |

tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSMZDVTEOAHDL-NTMALXAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)/C(=C\N(C)C)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-](/img/structure/B1148711.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)